molecular formula C23H26N2O6 B569794 11,12-De(methylenedioxy)danuphylline CAS No. 888482-17-5

11,12-De(methylenedioxy)danuphylline

Cat. No. B569794
CAS RN: 888482-17-5
M. Wt: 426.469
InChI Key: OMANQXKGUWJXTD-JBJBFBLISA-N
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Description

11,12-De(methylenedioxy)danuphylline is an indole alkaloid compound . It is isolated from the leaves and stems of Kopsia officinalis .


Molecular Structure Analysis

The molecular formula of 11,12-De(methylenedioxy)danuphylline is C24H27NO6 . The molecular weight is 425.47 .

Scientific Research Applications

  • Isolation and Antimanic Effects : "11,12-De(methylenedioxy)danuphylline" was isolated from the leaves of Kopsia officinalis, along with other compounds. One of the isolated known compounds, (-)-12-methoxykopsinaline, displayed antimanic effects in Drosophila, with an IC50 value of 12.5 μg/ml (Zhou et al., 2006).

  • Structure and Semisynthesis : The structure of danuphylline, a related compound, was established through spectral analysis. Anodic oxidation of a related alkaloid yielded an iminium ion salt which, through a retro-aldol process, provided danuphylline (Kam et al., 1999).

  • Partial Synthesis of Danuphylline B : A study on Kopsia arborea led to the isolation of new indole alkaloids and the electrochemically-mediated partial synthesis of danuphylline B from another hexacyclic alkaloid (Lim et al., 2008).

  • Antitumor Analogue Synthesis : A potent analogue of an antitumor agent, camptothecin, was prepared that is structurally related to "11,12-De(methylenedioxy)danuphylline." This compound showed a strategy for modulating the off-rate of camptothecin analogues from the topoisomerase-DNA complex (Elban et al., 2006).

  • Anticancer Activity of Related Compounds : Studies have assessed the topoisomerase I targeting activity and cytotoxicity of various derivatives related to "11,12-De(methylenedioxy)danuphylline," showing potential as anticancer agents (Satyanarayana et al., 2008).

  • Antimicrobial Activity of Related Isomers : Isomers of oxolinic acid, which bear structural similarities to "11,12-De(methylenedioxy)danuphylline," were synthesized and assessed for antimicrobial activity, though they were found to be less active compared to oxolinic acid itself (Mitscher et al., 1979).

  • Synthesis of Glycoside Derivatives and Antitumor Effects : The synthesis of novel glycoside derivatives of a related compound, 10,11-Methylenedioxy-camptothecin, showed superior in vitro cytotoxic activity and in vivo antitumor efficacy in a mouse model (Wu et al., 2019).

Safety and Hazards

The safety and hazards of 11,12-De(methylenedioxy)danuphylline are not specifically mentioned in the sources I found . It’s important to handle all chemicals with appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of 11,12-De(methylenedioxy)danuphylline are currently unknown. This compound is an indole alkaloid isolated from the leaves and stems of Kopsia officinalis

Result of Action

One study has suggested that a related compound displayed antimanic effects in Drosophila , but the specific effects of 11,12-De(methylenedioxy)danuphylline are still under investigation.

properties

IUPAC Name

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMANQXKGUWJXTD-JBJBFBLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014936
Record name 11,12-De(methylenedioxy)danuphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888482-17-5
Record name 11,12-De(methylenedioxy)danuphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is known about the biological activity of 11,12-De(methylenedioxy)danuphylline?

A: While the provided research paper focuses on the isolation and structural characterization of 11,12-De(methylenedioxy)danuphylline [], it does not delve into its specific biological activities or potential therapeutic applications. The paper primarily focuses on the discovery and characterization of new indole alkaloids from the Kopsia officinalis plant. Further research is needed to determine the specific biological activities and potential applications of 11,12-De(methylenedioxy)danuphylline.

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